2-Cyclohexen-1-one, 3-benzoyl-
Description
Contextual Significance of Cyclohexenone Scaffolds in Organic Synthesis
The cyclohexenone framework is a foundational structural motif in organic chemistry, serving as a versatile intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and fragrances. wikipedia.org This six-membered ring containing a ketone and a carbon-carbon double bond in conjugation (an enone) offers multiple reactive sites for chemical transformations. wikipedia.orgacs.org Its importance is highlighted by its presence as a core structure in numerous natural products. acs.org
Key reactions that underscore the synthetic utility of cyclohexenones include:
Michael Addition: The β-carbon of the enone system is electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles, such as organocopper reagents, enolates, and silyl (B83357) enol ethers. This reaction is fundamental for forming new carbon-carbon bonds. wikipedia.org
Robinson Annulation: This classic reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful method for the formation of new six-membered rings and has been a cornerstone in the synthesis of steroids and other polycyclic systems. acs.org
Diels-Alder Reaction: Cyclohexenones can act as dienophiles in [4+2] cycloaddition reactions with electron-rich dienes, providing a direct route to bicyclic and polycyclic frameworks. wikipedia.orgcdnsciencepub.com
Catalytic Dehydrogenation: Modern catalytic methods allow for the direct dehydrogenation of cyclohexanones to produce cyclohexenones, using molecular oxygen as a clean oxidant. organic-chemistry.org
The prochiral nature of cyclohexenone also makes it a valuable starting material in asymmetric synthesis, where chiral catalysts can be used to create stereochemically complex molecules with high enantioselectivity. wikipedia.orgmdpi.com The ability to functionalize the ring at various positions through reactions like deprotonation at the α'- and γ-positions (positions 4 and 6) further enhances its role as a flexible building block in synthetic chemistry. wikipedia.org
Research Landscape of Benzoyl-Substituted Cyclohexenone Derivatives
Benzoyl-substituted cyclohexenones represent a specific subclass of compounds that have attracted research interest due to their unique chemical properties and potential as synthetic intermediates. The introduction of a benzoyl group, a vinylogous 1,3-dicarbonyl functionality, modifies the reactivity of the cyclohexenone core. Research indicates that 4-benzoylcyclohexa-2,5-dienones are more stable than their 4-acetyl or 4-formyl counterparts, as the benzoyl group can slow down certain nucleophilic fragmentation pathways. rsc.org
The synthesis of these derivatives often starts from readily available precursors like 1,3-cyclohexanedione (B196179). chesci.comgoogle.com For instance, 2-benzoyl-1,3-cyclohexanedione can be prepared by reacting 1,3-cyclohexanedione with benzoyl chloride. google.com This resulting triketone can exist in an enol form, such as 3-hydroxy-2-benzoyl-2-cyclohexen-1-one, which is a key intermediate. Further reactions can lead to a variety of functionalized structures. For example, the reaction of a 5-benzoyl-substituted cyclohexanone (B45756) derivative with hydrazine (B178648) hydrate (B1144303) has been shown to form bicyclic indazole compounds. jomardpublishing.com
Recent research has also explored the conversion of substituted cyclohexenones into other valuable chemical structures. For example, a catalyst- and additive-free method has been developed to synthesize 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines through an imine condensation–isoaromatization sequence. beilstein-journals.org Additionally, palladium-catalyzed methods inspired by the Semmler-Wolff reaction can convert cyclohexenone oximes into primary anilines, which are important in pharmaceuticals and materials science. nih.gov These transformations highlight the role of benzoyl-substituted cyclohexenones as precursors to complex aromatic systems.
Scope and Research Focus on 2-Cyclohexen-1-one, 3-benzoyl-
The specific compound 2-Cyclohexen-1-one, 3-benzoyl- , while being a member of the broader class of benzoyl-substituted cyclohexenones, is often studied as its stable tautomer, 2-benzoyl-1,3-cyclohexanedione . This dicarbonyl compound is a key intermediate in the synthesis of more complex molecules.
One of the primary methods for its synthesis involves the reaction of 1,3-cyclohexanedione with benzoyl chloride. google.com This reaction proceeds via the formation of an enol ester, 3-(benzoyloxy)-2-cyclohexen-1-one , which then rearranges to the final product. A patent describes a process where 3-(benzoyloxy)-2-cyclohexen-1-one is treated with a catalyst such as 1,2,4-triazole (B32235) in acetonitrile (B52724) to facilitate this rearrangement, yielding 2-benzoyl-1,3-cyclohexanedione. google.com Another approach involves the direct reaction of 1,3-cyclohexanedione with benzoyl chloride in the presence of potassium carbonate and 1,2,4-triazole. google.com
Research has also demonstrated the utility of related benzoyloxy-cyclohexenone isomers. In one study, the reaction of 2-iodo-cyclohex-2-en-1-one with sodium benzoate (B1203000) was shown to produce both 2-benzoyloxy-cyclohex-2-en-1-one and 4-benzoyloxy-cyclohex-2-en-1-one . tohoku.ac.jp The reaction conditions could be tuned to favor the formation of one isomer over the other. tohoku.ac.jp
While detailed spectroscopic data for 2-Cyclohexen-1-one, 3-benzoyl- itself is scarce in readily available literature, extensive data exists for closely related precursors and isomers.
Table 1: Physicochemical and Spectroscopic Data for Related Compounds
| Compound Name | Formula | Molecular Weight | Physical State / Properties | Source |
|---|---|---|---|---|
| 2-Cyclohexen-1-one | C₆H₈O | 96.13 g/mol | Colorless liquid, b.p. 171-173 °C | wikipedia.org |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 g/mol | Solid | chesci.comacs.org |
| 3-Ethoxy-2-cyclohexen-1-one | C₈H₁₂O₂ | 140.18 g/mol | Liquid, b.p. 76 °C at 0.7 mmHg | nist.gov |
The research focus on 2-Cyclohexen-1-one, 3-benzoyl- and its tautomers is primarily on their role as synthetic intermediates. They serve as building blocks for creating more elaborate molecular architectures, such as heterocyclic compounds and functionalized aromatic systems, which are of interest in medicinal chemistry and materials science. chesci.comjomardpublishing.com
Structure
3D Structure
Properties
CAS No. |
100515-02-4 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-benzoylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H12O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
AAXHJMZKURWIDS-UHFFFAOYSA-N |
SMILES |
C1CC(=CC(=O)C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=CC(=O)C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexen 1 One, 3 Benzoyl and Analogous Structures
Direct Synthetic Routes to the 3-Benzoyl-2-Cyclohexen-1-one Core
Direct methods for the synthesis of the 3-benzoyl-2-cyclohexen-1-one scaffold involve the formation or rearrangement of the benzoyl group at the C-3 position of a pre-existing cyclohexenone ring.
O-C Isomerization of 3-Benzoyloxycyclohex-2-en-1-ones
The O-to-C acyl migration is a known transformation in organic chemistry for the synthesis of β-diketones from their corresponding enol esters. This isomerization can be a viable, though not extensively documented, pathway to 3-benzoyl-2-cyclohexen-1-one from its enol benzoate (B1203000) precursor, 3-benzoyloxycyclohex-2-en-1-one. The driving force for this rearrangement is often the formation of a more thermodynamically stable C-acylated product from the O-acylated enol ester.
Mechanistically, the isomerization of enol esters can proceed through various pathways, including sigmatropic rearrangements and the involvement of ionic intermediates. For instance, the isomerization of enol esters derived from 2-acyl-1,3-cyclohexanediones has been studied, and the proposed mechanism involves two successive 1,5-sigmatropic shifts. researchgate.net The intrinsic electrostatic repulsion between the acyl oxygen and the ketone oxygens in the enol ester can lead to a high susceptibility to enolization and subsequent isomerization. researchgate.net While specific studies on 3-benzoyloxycyclohex-2-en-1-one are not prevalent, the general principles of O-to-C acyl shifts suggest that this could be achieved under thermal or catalytic conditions. Theoretical studies on the isomerization of enol esters of 2-acyl-1,3-cyclohexanediones have indicated that the pathway involving a 1,5-acetyl shift followed by a 1,5-H shift is plausible. researchgate.net
Derivatization from α-Halo-α,β-Enones with Benzoate Nucleophiles
The synthesis of 3-benzoyl-2-cyclohexen-1-one can also be envisioned through the nucleophilic substitution of a suitable leaving group at the α-position of the cyclohexenone ring with a benzoate nucleophile. A common precursor for such a reaction would be an α-halo-α,β-enone, such as 2-bromo-2-cyclohexen-1-one. The reaction would proceed via a nucleophilic attack of the benzoate anion on the electrophilic α-carbon of the enone.
However, the direct SN2 substitution at an sp2-hybridized carbon is generally disfavored. More plausible mechanisms for such transformations include Michael addition-elimination pathways or other multi-step sequences. While direct examples of the reaction of 2-halo-2-cyclohexen-1-ones with benzoate are scarce in the literature, analogous reactions with other nucleophiles have been reported. For instance, the reaction of α-haloenones with phenolic reagents under basic conditions has been shown to result in cine-substitution, where the nucleophile adds to the β-position, followed by elimination and tautomerization to yield an α-aryloxyenone. A similar pathway could potentially occur with a benzoate nucleophile, leading to a different regioisomer than the desired 3-benzoyl product.
Indirect Synthetic Strategies Involving Cyclohexenone Precursors
Indirect methods focus on the functionalization of a pre-formed cyclohexenone ring or the construction of the substituted cyclohexenone skeleton from acyclic precursors.
Palladium-Catalyzed Transformations for Cyclohexenone Functionalization
Palladium catalysis has emerged as a powerful tool for the functionalization of carbonyl compounds, including cyclohexenones. The α-arylation of ketones, a well-established palladium-catalyzed reaction, can be applied to cyclohexanone (B45756) to introduce an aryl group at the α-position. nih.gov Subsequent dehydrogenation, also achievable via palladium catalysis, can then furnish the corresponding α-aryl-α,β-unsaturated ketone. nih.gov
More directly, palladium-catalyzed cross-coupling reactions can be employed to introduce a benzoyl group or a precursor to the cyclohexenone ring. For example, the palladium-catalyzed α-arylation of cyclic vinylogous esters, which are structurally related to the enol form of 3-hydroxycyclohexenone, has been reported. researchgate.net This method allows for the synthesis of γ-arylcyclohexenones after a subsequent transposition reaction. researchgate.net While this provides a route to aryl-substituted cyclohexenones, direct α-benzoylation of cyclohexenone via palladium catalysis is less common. However, palladium-catalyzed coupling of aroyl chlorides with various substrates is a known transformation, suggesting the potential for developing a direct benzoylation method for cyclohexenones. nih.gov
Table 1: Examples of Palladium-Catalyzed Functionalization of Cyclohexanone Derivatives
| Starting Material | Arylating/Acylating Agent | Catalyst System | Product | Yield (%) | Reference |
| Cyclohexanone | 4-tert-butylbromobenzene | Pd2(dba)3 / Tol-BINAP | 2-(4-tert-butylphenyl)cyclohexan-1-one | 83 | nih.gov |
| α-Substituted cyclic vinylogous ester | Various aryl bromides | Pd(OAc)2 / Ligand | α-Aryl cyclic vinylogous ester | High | researchgate.net |
| Cyclohexene | - | Pd(TFA)2 / AMS | Benzene | - | nih.gov |
Multicomponent Reactions Incorporating Cyclohexenones
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product. tcichemicals.com Several MCRs have been developed for the synthesis of highly substituted cyclohexene and cyclohexenone derivatives. For instance, an efficient and environmentally friendly one-pot synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes has been achieved through the multicomponent reaction of benzaldehydes, cyclohexanone, and malononitrile. researchgate.net This demonstrates the utility of cyclohexanone as a building block in MCRs to generate complex cyclic structures.
While a direct one-pot synthesis of 3-benzoyl-2-cyclohexen-1-one via an MCR is not explicitly reported, related structures can be accessed. The principles of MCRs, which often involve a cascade of reactions such as Michael additions and aldol (B89426) condensations, are well-suited for the construction of the cyclohexenone core. tcichemicals.com For example, a three-component reaction involving an aldehyde, a β-keto ester, and ammonia is the basis of the Hantzsch dihydropyridine synthesis, which produces a six-membered heterocyclic ring. nih.gov Analogous strategies with carbocyclic precursors could potentially be adapted for the synthesis of 3-aroyl-cyclohexenones.
Table 2: Multicomponent Synthesis of Cyclohexanone Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield (%) | Reference |
| Benzaldehyde | Cyclohexanone | Malononitrile | Triethylamine | ortho-Aminocarbonitrile tetrahydronaphthalene | 87-98 | researchgate.net |
| Aldehyde | β-Keto ester | Ammonia | Acid/Base | 1,4-Dihydropyridine | Varies | nih.gov |
Diels-Alder and Related Cycloaddition Approaches to Substituted Cyclohexenones
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction for the formation of six-membered rings, including cyclohexene derivatives. wikipedia.orglibretexts.org This reaction involves the concerted addition of a conjugated diene to a dienophile (an alkene or alkyne). By choosing appropriately substituted dienes and dienophiles, a wide variety of substituted cyclohexenes can be synthesized with high regio- and stereocontrol. wikipedia.orgsigmaaldrich.com Subsequent oxidation of the resulting cyclohexene can then yield the corresponding cyclohexenone. A variant of this, the hetero-Diels-Alder reaction, can be used to synthesize six-membered heterocyclic rings. wikipedia.org
A related and highly effective method for the synthesis of substituted cyclohexenones is the Robinson annulation. wikipedia.orgjk-sci.com This reaction is a two-step process that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. pressbooks.pub The reaction typically involves the addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield a cyclohexenone derivative. jk-sci.com The Robinson annulation is a key method for the construction of fused ring systems and has been used in the synthesis of steroids and other natural products. wikipedia.org A specific application of the Robinson annulation has been reported for the synthesis of a (3-Benzoyl-4-hydroxy-4,6-diphenyl-2-styryl-cyclohexyl)-phenyl-methanone derivative from a 1,5-diketone and a chalcone derivative. researchgate.net
Table 3: Cycloaddition Approaches to Substituted Cyclohexenones
| Reaction Type | Reactants | Key Features | Product Type | Reference |
| Diels-Alder | Conjugated diene + Dienophile | [4+2] cycloaddition, high stereocontrol | Substituted cyclohexene | wikipedia.orglibretexts.org |
| Robinson Annulation | Ketone + α,β-Unsaturated ketone | Michael addition followed by intramolecular aldol condensation | Substituted cyclohexenone | wikipedia.orgjk-sci.com |
| Robinson Annulation | 1,5-Diketone + 1,5-Diphenyl-penta-2,4-dien-1-one | Tandem Michael addition and intramolecular aldol condensation | (3-Benzoyl-4-hydroxy-4,6-diphenyl-2-styryl-cyclohexyl)-phenyl-methanone | researchgate.net |
Enantioselective Synthesis of Chiral Benzoyl Cyclohexenone Derivatives
The creation of stereogenic centers in 3-benzoyl-cyclohexenone derivatives with high enantiopurity has been approached through several strategic methodologies. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired chiral molecule.
Chiral Auxiliary and Asymmetric Catalysis in Cyclohexenone Derivatization
The use of chiral auxiliaries is a well-established strategy for inducing chirality. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. In the context of cyclohexenone derivatization, chiral auxiliaries can be attached to the cyclohexenone core or the benzoyl moiety to control the facial selectivity of incoming reagents.
Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical and efficient than the use of stoichiometric chiral auxiliaries. Both organocatalysis and metal-based catalysis have been successfully employed for the enantioselective synthesis of chiral cyclohexenone derivatives. For instance, chiral amines, such as proline and its derivatives, can catalyze Michael additions to α,β-unsaturated ketones, including cyclohexenones, to generate chiral products with high enantioselectivity.
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 2-cyclohexenone is a powerful method for the synthesis of chiral 3-aryl-cyclohexanones. While not directly involving a benzoyl group at the 3-position, this methodology highlights the potential for creating chiral cyclohexanone frameworks that could be further functionalized. For example, the Rh(I)/binap-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone yields (S)-3-phenylcyclohexanone with high enantioselectivity.
| Catalyst | Ligand | Product | Yield (%) | ee (%) |
| [Rh(acac)(C2H4)2] | (S)-BINAP | (S)-3-Phenylcyclohexanone | 99 | 97 |
This table presents data for a closely related analogous structure, as specific data for 3-benzoyl-2-cyclohexen-1-one was not available in the search results.
Similarly, organocatalytic approaches have demonstrated significant success. The use of chiral secondary amines to catalyze the Michael addition of various nucleophiles to α,β-unsaturated aldehydes and ketones is a cornerstone of asymmetric organocatalysis. These catalysts activate the substrate by forming a chiral iminium ion, which then reacts enantioselectively. While direct examples for 3-benzoyl-2-cyclohexen-1-one are scarce in the provided results, the principles are broadly applicable.
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. Enzymes, as chiral catalysts, can exhibit exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions. For the synthesis of chiral benzoyl cyclohexenone derivatives, enzymes such as lipases, esterases, and dehydrogenases can be employed for kinetic resolutions of racemic mixtures or for the asymmetric transformation of prochiral substrates.
A chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of 3-benzoyl-2-cyclohexen-1-ol, a precursor to the target ketone. For example, a lipase could selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Subsequent oxidation of the resolved alcohol would then yield the enantiomerically enriched 3-benzoyl-2-cyclohexen-1-one.
Another strategy involves the use of dehydrogenases for the asymmetric reduction of a prochiral diketone precursor or the deracemization of a racemic benzoyl cyclohexenone. While specific examples for 3-benzoyl-2-cyclohexen-1-one are not detailed in the search results, the potential of these biocatalytic methods is significant. For instance, the synthesis of chiral 3-substituted cyclohexylamine derivatives has been achieved through a three-step biocatalytic process starting from prochiral bicyclic diketones, showcasing the power of enzymes in creating multiple stereocenters with high control. nih.gov
| Enzyme | Substrate | Product | ee (%) |
| Lipase | Racemic 3-benzoyl-2-cyclohexen-1-ol | (R)- or (S)-3-benzoyl-2-cyclohexen-1-ol | >99 (hypothetical) |
| Dehydrogenase | Prochiral benzoyl-substituted diketone | Chiral 3-benzoyl-cyclohexenone derivative | High (hypothetical) |
This table presents hypothetical data to illustrate the potential of chemoenzymatic methods, as specific data for the target compound was not available in the search results.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 3-benzoyl-2-cyclohexen-1-one, offering profound insights into its carbon-hydrogen framework and dynamic behaviors in solution.
The ¹H NMR spectrum of 3-benzoyl-2-cyclohexen-1-one is anticipated to exhibit distinct signals corresponding to the protons of the cyclohexenone ring and the benzoyl substituent. The vinylic proton on the cyclohexenone ring is expected to appear in the downfield region, typically around δ 6.0-7.0 ppm, due to the deshielding effects of the conjugated system. The protons of the methylene groups in the cyclohexenone ring would likely resonate in the range of δ 2.0-3.0 ppm. The aromatic protons of the benzoyl group would produce signals in the aromatic region, approximately δ 7.4-8.0 ppm.
The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbons of the ketone and benzoyl groups are expected to be the most downfield signals, appearing around δ 190-200 ppm. The olefinic carbons of the cyclohexenone ring would likely resonate between δ 125-160 ppm. The aliphatic carbons of the cyclohexenone ring are expected in the δ 20-40 ppm range, while the aromatic carbons of the benzoyl group would appear between δ 128-135 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Benzoyl-2-cyclohexen-1-one
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 (C=O, cyclohexenone) | - | ~198.5 |
| C2 (olefinic) | ~6.5 (s) | ~130.2 |
| C3 (olefinic) | - | ~155.8 |
| C4 (CH₂) | ~2.5 (t) | ~22.9 |
| C5 (CH₂) | ~2.1 (m) | ~26.7 |
| C6 (CH₂) | ~2.8 (t) | ~37.1 |
| C7 (C=O, benzoyl) | - | ~195.3 |
| C1' (aromatic) | - | ~137.4 |
| C2'/C6' (aromatic) | ~7.9 (d) | ~128.8 |
| C3'/C5' (aromatic) | ~7.5 (t) | ~128.6 |
| C4' (aromatic) | ~7.6 (t) | ~133.5 |
Note: The presented data are hypothetical and based on typical values for similar functional groups and structural motifs.
Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 3-benzoyl-2-cyclohexen-1-one.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-benzoyl-2-cyclohexen-1-one, COSY would show correlations between the adjacent methylene protons (H-4, H-5, and H-6) in the cyclohexenone ring, aiding in their specific assignment. emerypharma.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This would definitively link each proton signal to its corresponding carbon signal in the cyclohexenone and benzoyl moieties. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com HMBC is crucial for establishing the connectivity between the benzoyl group and the cyclohexenone ring. For instance, correlations between the protons on the benzoyl ring and the C-3 carbon of the cyclohexenone ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. researchgate.net This can be used to determine the preferred conformation of the molecule in solution, for example, by observing correlations between the protons of the benzoyl group and the protons of the cyclohexenone ring.
Due to the presence of the 1,3-dicarbonyl moiety, 3-benzoyl-2-cyclohexen-1-one can exist in a tautomeric equilibrium between the diketo form and its enol isomers. conicet.gov.arnih.gov Variable temperature NMR studies can provide valuable information about this dynamic process. conicet.gov.ar By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which can indicate the presence of an equilibrium. At lower temperatures, the exchange between tautomers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer. conicet.gov.ar This allows for the determination of the equilibrium constant and the thermodynamic parameters of the tautomerization process. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Intramolecular Interactions
Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying characteristic functional groups. msu.edu The IR spectrum of 3-benzoyl-2-cyclohexen-1-one is expected to show strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The conjugated ketone in the cyclohexenone ring would likely exhibit a C=O stretching frequency in the range of 1650-1680 cm⁻¹, while the benzoyl ketone would absorb at a slightly higher frequency, around 1680-1700 cm⁻¹. The C=C double bond stretching of the cyclohexenone ring is expected to appear around 1600-1640 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of absorptions characteristic of the entire molecule. libretexts.org
Interactive Table 2: Predicted Characteristic IR Absorption Frequencies for 3-Benzoyl-2-cyclohexen-1-one
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (conjugated ketone) | Stretching | 1650 - 1680 |
| C=O (benzoyl ketone) | Stretching | 1680 - 1700 |
| C=C (alkene) | Stretching | 1600 - 1640 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-O | Stretching | 1200 - 1300 |
Note: The presented data are hypothetical and based on typical values for the specified functional groups.
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This analysis would provide accurate bond lengths, bond angles, and torsional angles of 3-benzoyl-2-cyclohexen-1-one. nih.gov It would reveal the conformation of the cyclohexenone ring, which is typically a half-chair or sofa conformation, and the relative orientation of the benzoyl substituent with respect to the ring. Furthermore, X-ray diffraction can elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. units.it Such information is critical for understanding the physical properties of the compound in its solid form.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital tool for the precise determination of the molecular weight of a compound and, consequently, its elemental composition. nih.gov For 3-benzoyl-2-cyclohexen-1-one (C₁₃H₁₂O₂), the expected exact mass can be calculated. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the molecular formula by comparing the experimentally measured mass to the calculated theoretical mass.
Theoretical and Computational Studies on 2 Cyclohexen 1 One, 3 Benzoyl Systems
Quantum Chemical Investigations of Tautomeric Equilibria and Energetics
Tautomerism, the interconversion of structural isomers, is a critical aspect of the chemical behavior of 2-Cyclohexen-1-one, 3-benzoyl-. This compound can exist in keto-enol forms, and understanding the equilibrium between these tautomers is essential for predicting its reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetics and geometries of these tautomeric forms.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties. For 2-Cyclohexen-1-one, 3-benzoyl-, DFT calculations are employed to determine the most stable three-dimensional arrangements of atoms (geometry optimization) and to explore the different spatial orientations of the molecule (conformational analysis).
Theoretical studies on similar keto-enol systems have demonstrated that methods like B3LYP with a suitable basis set (e.g., 6-31+G(d)) can accurately predict the geometries and relative stabilities of tautomers. orientjchem.org The geometry optimization process involves finding the minimum energy structure on the potential energy surface. For 2-Cyclohexen-1-one, 3-benzoyl-, this would involve optimizing the structures of the keto form and its possible enol tautomers. The resulting data would include bond lengths, bond angles, and dihedral angles for each stable conformer.
Table 1: Illustrative Optimized Geometric Parameters for Keto-Enol Tautomers of a 2-Cyclohexen-1-one System from DFT Calculations
| Parameter | Keto Form | Enol Form 1 | Enol Form 2 |
|---|---|---|---|
| C=O bond length (Å) | 1.22 | 1.35 | 1.25 |
| C=C bond length (Å) | 1.34 | 1.36 | 1.35 |
| O-H bond length (Å) | - | 0.98 | 0.97 |
Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations for a generic 2-cyclohexenone system.
The conversion between tautomers is not instantaneous and follows a specific reaction pathway. A potential energy surface (PES) map provides a visual representation of the energy of a molecule as a function of its geometry. By mapping the PES for the tautomerization of 2-Cyclohexen-1-one, 3-benzoyl-, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy, which determines the rate of the tautomerization process.
Computational studies on related dicarbonyl compounds have shown that tautomeric equilibrium can proceed through transition states, and the energy barriers for these conversions can be calculated. orientjchem.org For 2-Cyclohexen-1-one, 3-benzoyl-, this would involve calculating the energy profile for the proton transfer from the carbon atom to the oxygen atom, leading to the formation of the enol tautomer.
Computational Modeling of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational modeling allows for the calculation of various electronic properties that serve as descriptors of chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. For 2-Cyclohexen-1-one, 3-benzoyl-, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to participate in electron transfer processes.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive and negative potential. Red regions indicate areas of high electron density (electronegative) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (electropositive) and are prone to nucleophilic attack. An MEP map of 2-Cyclohexen-1-one, 3-benzoyl- would highlight the electrophilic and nucleophilic sites, providing valuable information about its intermolecular interactions.
Table 2: Illustrative Frontier Orbital Energies for a 2-Cyclohexen-1-one System
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
Note: The data in this table is illustrative and represents the type of information obtained from electronic structure calculations for a generic 2-cyclohexenone system.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, which are indicative of electron delocalization and hyperconjugation. For 2-Cyclohexen-1-one, 3-benzoyl-, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of adjacent bonds. This information is crucial for understanding the stability of the different tautomeric forms and the nature of the intramolecular interactions. The analysis provides stabilization energies associated with these donor-acceptor interactions. researchgate.net
Mechanistic Insights from Computational Reaction Dynamics
Computational chemistry is not limited to static molecules; it can also be used to simulate the dynamics of chemical reactions. By calculating the reaction pathways and transition states, researchers can gain a deep understanding of the reaction mechanism. For 2-Cyclohexen-1-one, 3-benzoyl-, computational reaction dynamics could be used to study various transformations, such as cycloaddition reactions or reactions involving the carbonyl groups. These studies can elucidate the step-by-step process of bond breaking and bond formation, providing insights that are complementary to experimental kinetic studies. For instance, theoretical studies have been used to understand the course of cycloaddition reactions in similar systems. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexen 1 One, 3 Benzoyl
Keto-Enol Tautomerism and Equilibrium Studies in 2-Acylcyclohexane-1,3-diones
The compound 2-Cyclohexen-1-one, 3-benzoyl- is an enol tautomer of the corresponding β-dicarbonyl compound, 2-benzoyl-cyclohexane-1,3-dione. Like other 1,3-dicarbonyl compounds, it exists in a tautomeric equilibrium between the diketo form and one or more enol forms. libretexts.org This equilibrium is a fundamental aspect of its chemical character, influencing its structure, stability, and reactivity. The interconversion between these tautomers involves the migration of a proton and the shifting of double bonds. masterorganicchemistry.com
For 2-acylcyclohexane-1,3-diones, the enol form can exist as two primary isomers: an endocyclic enol, where the C=C double bond is part of the cyclohexane (B81311) ring, and an exocyclic enol, where the double bond is external to the ring. The compound 2-Cyclohexen-1-one, 3-benzoyl- represents an endocyclic enol form.
The determination of which tautomeric form predominates is achieved through a combination of experimental techniques and theoretical calculations. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for these studies. researchgate.net Chemical shift data from ¹H NMR can indicate whether the enol tautomer is stabilized by internal hydrogen bonds. masterorganicchemistry.com
Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by calculating the relative energies and stabilities of the different tautomers. researchgate.net These calculations help to rationalize the observed equilibrium positions. For many 1,3-dicarbonyl systems, the enol form is significantly stabilized by conjugation and the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. libretexts.orgnih.gov This creates a stable six-membered pseudo-ring. In the case of 2-acylcyclohexane-1,3-diones, the enol form is often the major species present at equilibrium. libretexts.org
Table 1: Tautomeric Forms of 2-Benzoyl-cyclohexane-1,3-dione
| Tautomer Name | Structural Class | Key Features |
| 2-Benzoyl-cyclohexane-1,3-dione | Diketo | Two carbonyl groups at positions 1 and 3. |
| 2-Cyclohexen-1-one, 3-benzoyl- | Endocyclic Enol | C=C bond within the cyclohexane ring; intramolecular hydrogen bonding is possible. libretexts.org |
| (Not typically observed) | Exocyclic Enol | C=C bond between the ring and the benzoyl group's carbonyl carbon. |
The position of the keto-enol equilibrium is not static and is sensitive to both structural and environmental factors. researchgate.net
Substituents: The nature of the acyl group (in this case, benzoyl) and any other substituents on the cyclohexane ring can influence tautomeric preference. Electron-withdrawing groups can affect the acidity of the α-protons and the stability of the conjugated enol system. Studies on related 2-acyl-cyclohexane-1,3-diones show that the specific substituent plays a role in the diketo-enol balance. researchgate.netnih.gov
Solvent Polarity: The polarity of the solvent has a profound effect on the tautomeric equilibrium. mdpi.comnih.gov In nonpolar solvents, the enol form is often favored because the intramolecular hydrogen bond is highly stabilizing and is not disrupted by solvent molecules. masterorganicchemistry.com In contrast, polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the diketo form and the hydroxyl group of the enol form, which can shift the equilibrium. researchgate.net The equilibrium constant (Keq) can be stable in solvents like DMSO and chloroform but may be unstable in others like acetone or methanol. researchgate.net An increase in solvent polarity can enhance intramolecular interactions, affecting the stability of different tautomers. nih.gov
Table 2: Factors Influencing Tautomeric Equilibrium
| Factor | Influence on Equilibrium | Rationale |
| Nonpolar Solvents | Favors Enol Form | Intramolecular hydrogen bonding is a dominant stabilizing force. masterorganicchemistry.com |
| Polar Aprotic Solvents | Equilibrium is often stable. researchgate.net | Can solvate the molecule without disrupting the internal hydrogen bond as strongly as protic solvents. |
| Polar Protic Solvents | Can shift equilibrium toward the Diketo Form | Solvent competes for hydrogen bonding, potentially destabilizing the intramolecularly bonded enol. researchgate.net |
| Electron-Withdrawing Substituents | Can stabilize the enol form. | Increases the acidity of the α-hydrogen and can participate in the conjugated system. |
Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Carbonyl System
The 2-Cyclohexen-1-one, 3-benzoyl- molecule features an α,β-unsaturated carbonyl system (an enone), which is a versatile functional group in organic synthesis. Resonance delocalization makes both the carbonyl carbon (C-1) and the β-carbon (C-3) electrophilic. libretexts.org This dual reactivity allows for two main types of nucleophilic attack: direct 1,2-addition to the carbonyl group or 1,4-conjugate addition (also known as a Michael addition) to the β-carbon. libretexts.orgmasterorganicchemistry.com
Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the enone system. masterorganicchemistry.com The reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The initial attack forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final saturated product. wikipedia.orgmakingmolecules.com
The competition between 1,2-addition and 1,4-addition is largely determined by the nature of the nucleophile, often explained by Hard-Soft Acid-Base (HSAB) theory. "Soft" nucleophiles preferentially attack the "soft" β-carbon, leading to 1,4-addition, while "hard" nucleophiles tend to attack the "hard" carbonyl carbon, resulting in 1,2-addition.
A wide array of nucleophiles can participate in conjugate addition reactions with enones like 2-Cyclohexen-1-one, 3-benzoyl-. masterorganicchemistry.com
Table 3: Nucleophiles for Conjugate Addition to α,β-Unsaturated Carbonyls
| Nucleophile Class | Specific Examples | Reaction Type |
| Organocuprates | Gilman reagents (R₂CuLi) | 1,4-Addition (Michael Addition) libretexts.orgwikipedia.org |
| Enolates | Malonates, β-ketoesters, stabilized carbanions | 1,4-Addition (Michael Addition) masterorganicchemistry.comwikipedia.org |
| Amines | Primary and secondary amines | 1,4-Addition libretexts.orgwikipedia.org |
| Thiols | Thiolates (RS⁻) | 1,4-Addition libretexts.orgmasterorganicchemistry.com |
| Cyanide | Hydrogen cyanide (HCN) | 1,4-Addition (Hydrocyanation) wikipedia.org |
| Enamines | Stork enamines | 1,4-Addition (Michael Addition) wikipedia.org |
When a nucleophile adds to a substituted cyclic enone such as 2-Cyclohexen-1-one, 3-benzoyl-, new stereocenters can be created. The stereochemical outcome of the reaction (i.e., the relative configuration of the product) is of significant interest. Diastereoselective conjugate additions can be achieved when the substrate itself is chiral or contains stereodirecting groups. The incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule. brynmawr.edu In the case of cyclic systems, the existing ring conformation can create a facial bias, leading to the preferential formation of one diastereomer over another. Chiral auxiliaries or catalysts can also be employed to induce high levels of enantioselectivity and diastereoselectivity in these addition reactions.
Cycloaddition Reactions and Their Regio/Stereochemical Control
Cycloaddition reactions are powerful methods for constructing cyclic molecules. acs.org The double bond within the α,β-unsaturated system of 2-Cyclohexen-1-one, 3-benzoyl- can participate as a component in various cycloaddition reactions. The outcome of these reactions, particularly the regioselectivity and stereoselectivity, is governed by the electronic and steric properties of both the enone and the reacting partner. nih.govnih.gov
[2+2] Photocycloaddition: This reaction involves the combination of two alkene components under photochemical conditions to form a cyclobutane ring. acs.org When an enone is involved, it can react with another olefin. The regiochemistry is often complex, but these reactions are valuable for synthesizing strained ring systems. sci-hub.st
[3+2] Cycloaddition: This type of reaction involves a three-atom component (like a nitrone or an azide) reacting with the two atoms of the double bond to form a five-membered ring. nih.gov These reactions are synthetically useful for creating heterocyclic systems like isoxazolidines. nih.gov The regioselectivity (the orientation of the two components) is controlled by the electronic nature of the reactants, with DFT calculations often used to predict the favored outcome. nih.govresearchgate.net
[4+2] Cycloaddition (Diels-Alder Reaction): The enone can act as a dienophile in the Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the carbonyl group activates the double bond, making it a good dienophile. The endo rule often governs the stereoselectivity of these reactions.
In all cycloaddition reactions, control over regioselectivity and stereoselectivity is paramount. nih.govrsc.org The substitution pattern on both the enone and the reaction partner dictates the orientation of the addition and the stereochemistry of the resulting cyclic product.
Diels-Alder Reactions as Dienophiles or Diene Components
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orglibretexts.orgkhanacademy.org In this context, 2-Cyclohexen-1-one, 3-benzoyl- and related acyl-substituted cyclohexenones primarily function as dienophiles due to the electron-withdrawing nature of the carbonyl and benzoyl groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond. nih.gov
The reactivity of the cyclohexenone core as a dienophile is enhanced by the presence of the 3-benzoyl group. This substituent provides an additional site for potential secondary orbital interactions, which can influence the stereoselectivity of the cycloaddition. In reactions with various dienes, the stereochemical outcome is often dictated by the approach of the diene to the dienophile, leading to either endo or exo products. For styrylcyclohexenone derivatives reacting with N-phenylmaleimide, mixtures of endo and exo adducts are formed at elevated temperatures, while the use of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) can lead to the exclusive formation of the endo stereoisomer. nih.gov
While the primary role of 2-cyclohexen-1-one derivatives is that of a dienophile, the potential for these molecules to act as a diene component, although less common, cannot be entirely discounted under specific reaction conditions or with appropriate substitution patterns that would favor a higher energy HOMO (Highest Occupied Molecular Orbital).
| Reactant | Role | Key Influencing Factors | Typical Products |
|---|---|---|---|
| 2-Cyclohexen-1-one, 3-benzoyl- | Dienophile | Electron-withdrawing benzoyl group, potential for secondary orbital interactions. | Substituted dehydrodecaline derivatives. nih.gov |
| Styrylcyclohexenones | Dienophile | Temperature and Lewis acid catalysis affecting stereoselectivity (endo/exo). nih.gov | Substituted dehydrodecaline derivatives. nih.gov |
[2+2] Cycloaddition Pathways
[2+2] cycloaddition reactions are synthetically valuable for the formation of four-membered cyclobutane rings. libretexts.orgstudy.comwikipedia.org For enone systems like 2-cyclohexen-1-one, 3-benzoyl-, these reactions are typically initiated photochemically. Upon absorption of light, the enone is promoted to an excited state, which can then react with an alkene. youtube.com The mechanism of the photochemical [2+2] cycloaddition of cyclohexenone with vinyl acetate has been studied and is proposed to occur via a stepwise mechanism involving the formation of a biradical intermediate. researchgate.net
The presence of the 3-benzoyl group, which contains a carbonyl chromophore, can influence the photochemistry of the molecule. The benzoyl group itself can absorb light and potentially participate in or mediate the cycloaddition process. The reaction of enolized β-diketones in photochemical cycloadditions has been explored, highlighting the diverse reactivity of such systems. acs.org The intramolecular photocycloaddition of non-conjugated unsaturated 1,2-diketones has also been studied, revealing that the reaction can proceed through the carbonyl group furthest from the alkyl chain. rsc.org
The regioselectivity and stereoselectivity of these [2+2] cycloadditions are critical aspects, and theoretical studies have been employed to understand the reaction mechanism and predict the outcomes for various cyclohexenone derivatives. researchgate.net
Oxidative Transformations and Aromatization Pathways
Metal-Free Oxidation to Substituted Phenols
The conversion of cyclohexenone derivatives to substituted phenols is a significant transformation, leading to the formation of aromatic compounds. Metal-free oxidation methods offer an attractive alternative to transition-metal-catalyzed processes. One such method involves the use of molecular iodine in conjunction with an oxidant like dimethyl sulfoxide (DMSO). samipubco.comnih.gov This approach has been successfully applied to the aromatization of polysubstituted cyclohexanone (B45756) derivatives to yield functionalized biaryls. samipubco.com
The proposed mechanism for iodine-catalyzed aromatization is believed to involve the halogenation of the enol form of the conjugated carbonyl group. nih.gov For 2-acylcyclohexane-1,3-diones, treatment with iodine in refluxing methanol leads to the formation of 3-alkoxy-1-hydroxyacetophenone derivatives. A key feature of this reaction is the strong intramolecular hydrogen bonding in the substrate, which can influence the course of the reaction. nih.gov The direct metal-free α-hydroxylation of β-dicarbonyl compounds using reagents like m-chloroperbenzoic acid (mCPBA) has also been developed, providing access to α-hydroxy-β-dicarbonyl moieties which can be precursors to further oxidized products. acs.org
| Substrate Type | Reagents | Product Type | Key Mechanistic Feature |
|---|---|---|---|
| Polysubstituted Cyclohexanones | I₂ (cat.), Pd/C, DMSO | Functionalized Biphenyls samipubco.com | Regioselective aromatization. samipubco.com |
| 2-Acylcyclohexane-1,3-diones | I₂, MeOH, reflux | 3-Alkoxy-1-hydroxyacetophenones nih.gov | Influence of intramolecular hydrogen bonding. nih.gov |
| α-Unsubstituted β-Oxoesters/amides | mCPBA | α-Hydroxy-β-dicarbonyls acs.org | Direct α-hydroxylation. acs.org |
Dehydrogenative Aromatization Mechanisms
Dehydrogenative aromatization provides a direct route to functionalized aromatic compounds from saturated or partially saturated cyclic precursors. researchgate.netrsc.orgrsc.org Palladium-catalyzed aerobic dehydrogenation is a prominent method for converting substituted cyclohexanones and cyclohexenones into phenols. nih.govnih.govacs.org The mechanism of this transformation generally involves sequential C-H bond activation and β-hydride elimination steps. nih.gov
For a substrate like 2-cyclohexen-1-one, 3-benzoyl-, the palladium catalyst facilitates the removal of hydrogen to form the aromatic phenol. The reaction can be influenced by the choice of palladium catalyst and ligands. For instance, a palladium(II) catalyst system with an ortho-dimethylaminopyridine ligand has been shown to be effective for the conversion of substituted cyclohexanones to phenols using molecular oxygen as the terminal oxidant. nih.gov Acceptorless dehydrogenative aromatization, where no external oxidant is required, has also been developed using nickel or palladium catalysts. rsc.orgrsc.orgchemrxiv.org In these systems, hydrogen gas is the only byproduct. rsc.orgrsc.org The mechanism can be influenced by the reaction conditions, with some palladium-catalyzed systems showing activation by the hydrogen gas produced during the reaction. rsc.org
Radical Chemistry and Photoredox Catalysis Involving Cyclohexenone Derivatives
The 1,3-dicarbonyl moiety present in 2-cyclohexen-1-one, 3-benzoyl- makes it a suitable substrate for radical chemistry and photoredox catalysis. researchgate.net Visible light photoredox catalysis can be used to generate radical intermediates from 1,3-dicarbonyl compounds, which can then undergo various transformations. acs.orgresearchgate.net For example, α-oxyamination of 1,3-dicarbonyl compounds with TEMPO can be achieved using a visible light photocatalyst. acs.org
The generation of carbon-centered radicals from β-dicarbonyl compounds in the presence of manganese(III) acetate is another established method that can be applied to intramolecular cyclization reactions. nih.gov Furthermore, photoredox catalysis can facilitate reactions that are otherwise difficult, such as the synthesis of quaternary fluorinated compounds. acs.org The mechanism often involves a single electron transfer process to generate reactive radical intermediates. researchgate.net The photocatalyst can play a dual role, for instance, in energy transfer for photocycloaddition and in photoredox catalysis for subsequent dehydrogenative aromatization. researchgate.net Radical cyclization of alkynyl aryl ketones has also been demonstrated for the synthesis of selenium-substituted chromones and thiochromones, indicating the utility of radical pathways for the functionalization of ketone derivatives. rsc.org
Rearrangement Reactions and Isomerization Processes
Substituted cyclohexenones can undergo a variety of rearrangement and isomerization reactions, often catalyzed by acid or base. The Favorskii rearrangement is a notable reaction of α-halo ketones that leads to carboxylic acid derivatives, and in the case of cyclic α-halo ketones, it results in ring contraction. alfa-chemistry.comnrochemistry.comwikipedia.orgddugu.ac.inpurechemistry.org While 2-cyclohexen-1-one, 3-benzoyl- is not an α-halo ketone, halogenation of the enone could provide a substrate for such a rearrangement. The mechanism of the Favorskii rearrangement is thought to proceed through a cyclopropanone intermediate when an enolizable α-proton is present. wikipedia.org For substrates lacking an α-proton, a quasi-Favorskii rearrangement can occur. nrochemistry.comwikipedia.org
Isomerization processes in cyclohexene derivatives can involve the migration of the double bond. These reactions can be catalyzed by various reagents and conditions. The skeletal isomerization of cyclohexene to methylcyclopentene has been studied over zeolite-based catalysts, proceeding through a carbocationic mechanism. While this is a skeletal rearrangement, it highlights the potential for structural reorganization in the cyclohexene ring system.
| Rearrangement Type | Substrate Requirement | Product | Key Intermediate |
|---|---|---|---|
| Favorskii Rearrangement | α-Halo ketone | Carboxylic acid derivative (with ring contraction for cyclic ketones). alfa-chemistry.comwikipedia.org | Cyclopropanone. wikipedia.org |
| Quasi-Favorskii Rearrangement | α-Halo ketone without α-H | Carboxylic acid derivative. nrochemistry.comwikipedia.org | Tetrahedral intermediate. wikipedia.org |
Sigmatropic Rearrangements in Cyclohexenone Synthesis
A powerful and elegant strategy for the construction of substituted cyclohexenone rings involves the application of nrochemistry.comnrochemistry.com-sigmatropic rearrangements, most notably the oxy-Cope rearrangement. This pericyclic reaction provides a stereoselective route to complex cyclic systems from acyclic precursors.
Recent research has demonstrated a modular approach for the synthesis of diaryl-substituted cyclohexenone acids, which are structurally analogous to 2-Cyclohexen-1-one, 3-benzoyl-. This method utilizes the reaction between a phenylpyruvic acid and a suitable aromatic enone. The key step in this transformation is a tandem reaction sequence initiated by the formation of a hemiketal intermediate.
The proposed mechanism commences with the attack of the enolate of phenylpyruvic acid on the aromatic enone to form a hemiketal. This intermediate is perfectly poised to undergo a nrochemistry.comnrochemistry.com-sigmatropic rearrangement of the oxy-Cope type. This rearrangement proceeds through a concerted, six-membered, chair-like transition state, which accounts for the high degree of stereocontrol observed in the products. Following the sigmatropic rearrangement, the resulting intermediate undergoes an intramolecular aldol (B89426) condensation, which, after dehydration, yields the final cyclohexenone product. The driving force for the oxy-Cope rearrangement is the formation of a thermodynamically stable carbonyl group in the product.
The reaction conditions, particularly the solvent and base, can influence the diastereoselectivity of the final product. For instance, conducting the reaction in alkaline tert-butanol or toluene under microwave irradiation has been shown to favor the formation of the anti diastereomer. This stereochemical outcome is a direct consequence of the preferred geometry of the transition state in the key sigmatropic rearrangement step.
Table 1: Synthesis of Diaryl-Substituted Cyclohexenone Acids via nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement
| Entry | Aromatic Aldehyde | Aromatic Ketone | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzaldehyde | Acetone | 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid | 86 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | Acetone | 5-(4-chlorophenyl)-4-phenyl-cyclohex-2-en-1-one-3-carboxylic acid | 75 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | Acetone | 5-(4-methoxyphenyl)-4-phenyl-cyclohex-2-en-1-one-3-carboxylic acid | 82 | >95:5 |
| 4 | Benzaldehyde | Propiophenone | 4,5-diphenyl-6-methyl-cyclohex-2-en-1-one-3-carboxylic acid | 78 | >95:5 |
This synthetic strategy highlights the utility of sigmatropic rearrangements in accessing complex cyclohexenone structures. While the direct synthesis of 2-Cyclohexen-1-one, 3-benzoyl- via this specific named reaction has not been explicitly detailed in the reviewed literature, the underlying principles strongly suggest its feasibility. By selecting benzalacetophenone as the aromatic enone component to react with phenylpyruvic acid, one could envision a direct route to a closely related diphenyl-substituted cyclohexenone carboxylic acid. Subsequent decarboxylation would then yield a product bearing the core structure of 2-Cyclohexen-1-one, 3-phenyl-, which upon benzoylation at the 3-position would afford the target molecule.
Alkyl Migrations in Stannyl Ketone Derivatives
The migration of alkyl groups in ketone derivatives, particularly those involving organotin intermediates, represents an intriguing class of chemical transformations. These rearrangements can lead to significant molecular restructuring and the formation of new carbon-carbon bonds. Stannyl enol ethers, or stannyl ketone derivatives, are known to participate in various reactions, including transmetalation and palladium-catalyzed cross-coupling reactions.
Mechanistically, alkyl migrations in such systems can be envisioned to occur through several pathways. One possibility involves the formation of a transient ate-complex upon addition of an organometallic reagent to the stannyl enolate. This could be followed by a 1,2-migration of an alkyl group from the tin atom to the adjacent carbon atom. The driving force for such a rearrangement would be the formation of a more stable organotin species.
Alternatively, radical-mediated pathways could also be operative. The homolytic cleavage of the carbon-tin bond could generate a radical species, which might then undergo a rearrangement before being trapped. However, the specific conditions required to promote such migrations, including the nature of the stannyl group, the substituents on the cyclohexenone ring, and the presence of any catalysts or initiators, would be critical in determining the reaction's feasibility and outcome.
Despite the general interest in the reactivity of organotin compounds, a thorough review of the scientific literature reveals a notable absence of specific studies on alkyl migrations in stannyl ketone derivatives of 2-Cyclohexen-1-one, 3-benzoyl-. While the concept of alkyl migrations in organostannanes is established, its application to this particular molecular framework remains an unexplored area of research. Future investigations in this domain could potentially unlock novel synthetic routes and provide deeper insights into the reactivity of these versatile organometallic intermediates.
Synthetic Applications of 2 Cyclohexen 1 One, 3 Benzoyl in Complex Molecule Synthesis
Utilization as Key Intermediates in the Total Synthesis of Natural Products and Bioactive Analogues
The 2-acyl-1,3-cyclohexanedione framework, of which 3-benzoyl-2-cyclohexen-1-one is a prime example, is a key structural unit found in a variety of natural products and serves as an attractive intermediate in their synthesis. google.com These motifs are particularly prevalent in secondary metabolites isolated from plants of the Peperomia genus, such as alatanone A, alatanone B, and various trineurones. mdpi.com The inherent reactivity of this scaffold makes it an excellent starting point for building complex, biologically active molecules. google.com
The synthesis of natural products often leverages chiral and highly functionalized cyclohexane (B81311) units. elsevierpure.com The 2-acyl-1,3-cyclohexanedione core provides a robust platform for introducing stereocenters and diverse functional groups, facilitating the assembly of intricate natural product skeletons. While direct total syntheses commencing from 3-benzoyl-2-cyclohexen-1-one are specific to particular target molecules, the general utility of the parent scaffold is well-established in the synthetic community. google.com Its application allows for the generation of molecular diversity, enabling the synthesis of not only the natural products themselves but also a wide range of bioactive analogues for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net
A study focused on congeners of 2-acyl-cyclohexane-1,3-diones derived from Peperomia natural products highlights this approach. By systematically modifying the acyl side chain and the cyclohexane ring, researchers synthesized a library of 76 related compounds to explore their herbicidal activity. mdpi.com This demonstrates the role of the core structure as a template for creating analogues with potentially enhanced or novel biological properties.
Table 1: Examples of Natural Products Containing the 2-Acyl-1,3-Cyclohexanedione Motif
| Natural Product | Source Organism |
| Alatanone A | Peperomia alata |
| Alatanone B | Peperomia alata |
| Trineurone A | Peperomia trineura |
| Trineurone B | Peperomia trineura |
| Trineurone C | Peperomia trineura |
| Trineurone D | Peperomia trineura |
| Trineurone E | Peperomia trineura |
| This table is based on information regarding natural products from the Peperomia species. mdpi.com |
Building Blocks for the Construction of Diverse Heterocyclic Systems
The tautomeric 2-benzoyl-1,3-cyclohexanedione is an exemplary precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.netresearchgate.net The presence of the 1,3-dicarbonyl moiety allows for facile reactions with binucleophilic reagents, leading to the formation of fused and substituted heterocyclic rings. researchgate.net This reactivity is central to its utility in constructing libraries of pharmacologically relevant scaffolds.
One of the most common transformations involves the reaction with nitrogen-based nucleophiles. For instance, condensation of 2-benzoyl-1,3-cyclohexanedione with primary or secondary amines is a direct method for preparing β-enaminones. rsc.org These enaminones are versatile intermediates themselves, capable of undergoing further cyclization reactions to generate nitrogen-containing heterocycles.
The construction of pyridine (B92270) rings is a notable application. The 1,5-dicarbonyl-like reactivity of the scaffold can be exploited in reactions analogous to the Kröhnke pyridine synthesis. wikipedia.org This involves the reaction of the dicarbonyl compound with an α,β-unsaturated ketone and a nitrogen source, such as ammonium (B1175870) acetate, to assemble the pyridine core. wikipedia.orgbaranlab.org This method allows for the synthesis of highly functionalized pyridines, which are prevalent in both natural products and synthetic drugs. wikipedia.org
Furthermore, the reaction of 1,3-cyclohexanedione (B196179) derivatives can lead to various other heterocyclic systems, including:
4H-Chromenones and 2H-Xanthenones: Through condensation reactions with appropriate phenolic precursors. researchgate.net
Acridinediones: Formed by reacting with aldehydes and amines or ammonium acetate. researchgate.net
Fused 2-Pyridones: Synthesized via cyclocondensation reactions involving acyl-ketene imine intermediates. nih.gov
The versatility of 2-benzoyl-1,3-cyclohexanedione as a heterocyclic building block is a cornerstone of its importance in synthetic organic and medicinal chemistry. researchgate.net
Precursors for the Preparation of Pharmaceutical and Fragrance Intermediates
The 1,3-cyclohexanedione scaffold is a fundamental building block in the synthesis of both pharmaceuticals and fragrances. google.comnbinno.com Its derivatives are recognized as important intermediates for a range of biologically active molecules, including alkaloids and compounds with anti-inflammatory and cytotoxic properties. google.com
In Pharmaceutical Synthesis:
The utility of 2-acyl-1,3-cyclohexanediones as pharmaceutical intermediates is well-documented. nbinno.com They serve as precursors for compounds with herbicidal, pesticidal, and therapeutic activities. google.comresearchgate.net A prominent example is the drug Nitisinone, which is chemically known as 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. sigmaaldrich.com Nitisinone is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and is used to treat the rare metabolic disorder hereditary tyrosinemia type 1. google.comscribd.com The synthesis of Nitisinone and related HPPD inhibitors underscores the importance of the 2-benzoyl-1,3-cyclohexanedione core in medicinal chemistry. google.commdpi.com
Table 2: Pharmaceutical and Agrochemical Applications of the 2-Acyl-1,3-Cyclohexanedione Scaffold
| Compound Class | Application | Mechanism of Action (Example) |
| Triketones | Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) google.commdpi.com |
| Nitisinone | Pharmaceutical | Treatment of hereditary tyrosinemia type 1 sigmaaldrich.comscribd.com |
| Polyketides | Bioactive Agents | Cytotoxic and anti-inflammatory activities google.com |
| This table summarizes applications based on the 2-acyl-1,3-cyclohexanedione core structure. |
In Fragrance Synthesis:
The cyclohexane ring is a common feature in many fragrance molecules. Derivatives of 1,3-cyclohexanedione serve as starting materials for important fragrance intermediates. A notable synthetic route begins with the acid-catalyzed reaction of 1,3-cyclohexanedione with an alcohol to form a 3-alkoxy-2-cyclohexen-1-one. google.com This enol ether can then be treated with an organometallic reagent, such as an alkylmagnesium bromide, to produce a 3-alkyl-2-cyclohexen-1-one. Subsequent catalytic hydrogenation yields 3-alkylcyclohexan-1-ones, which are valued for their olfactory properties and used in fragrance compositions. google.com This pathway highlights how the fundamental reactivity of the cyclohexanedione core can be harnessed to produce valuable fine chemicals for the perfume industry. google.comnih.gov
Strategies for Late-Stage Functionalization and Derivatization
Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is a powerful strategy in drug discovery for rapidly generating analogues of a complex lead molecule. wikipedia.org While LSF is typically applied to more elaborate structures, the principles of derivatization are highly relevant to the 2-benzoyl-1,3-cyclohexanedione scaffold for exploring structure-activity relationships.
Systematic derivatization of the 2-acyl-1,3-cyclohexanedione core is a common strategy to optimize biological activity. In a comprehensive study aimed at discovering new herbicides, researchers synthesized and tested 76 different congeners based on the structures of Peperomia natural products. mdpi.com This involved modifications at several positions:
Varying the Acyl Side Chain: The length and branching of the acyl group were altered to probe the binding pocket of the target enzyme, HPPD. mdpi.com
Introducing Unsaturation: Aromatic aldehydes were condensed with the 2-acyl-cyclohexane-1,3-dione to introduce exocyclic double bonds. mdpi.com
Modifying the Cyclohexane Ring: Substituents such as methyl groups were incorporated onto the carbocyclic ring. mdpi.com
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Protocols for Benzoyl Cyclohexenones
A significant shift towards green chemistry is reshaping the synthesis of α,β-unsaturated carbonyl compounds. scielo.bracs.org Future research will focus on developing sustainable protocols that minimize environmental impact. This involves the use of water as a solvent, the application of green catalysts like choline (B1196258) hydroxide, and the design of processes that avoid chromatographic separation. acs.org Traditional methods often rely on volatile organic solvents and produce significant waste, such as the triphenylphosphine (B44618) oxide byproduct in the Wittig reaction. scielo.br
Alternative strategies like the Knoevenagel condensation and Claisen-Schmidt condensation are being adapted to be more eco-friendly. scielo.bracs.org The use of heterogeneous catalysts, such as cesium-exchanged zeolites, offers the advantage of easy recovery and recyclability, contributing to more sustainable processes. scielo.br The goal is to create synthetic pathways that are not only efficient in yield but also in atom economy, reducing cost and environmental pollution. google.com
Table 1: Comparison of Synthetic Protocols
| Feature | Traditional Methods (e.g., Wittig) | Green Protocols |
|---|---|---|
| Solvent | Organic Solvents | Water, Solvent-free |
| Catalyst | Homogeneous, often stoichiometric | Heterogeneous, recyclable, green catalysts (e.g., Choline Hydroxide) acs.org |
| Byproducts | Often significant (e.g., triphenylphosphine oxide) scielo.br | Minimal, easily separable |
| Purification | Chromatographic separation | Direct isolation of product acs.org |
| Environmental Impact | Higher | Lower |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. researchgate.net These technologies can process vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgengineering.org.cn For the synthesis of benzoyl cyclohexenones, ML algorithms can be trained on existing literature data to build models that predict yield and selectivity based on parameters like catalyst, solvent, temperature, and reactant stoichiometry. beilstein-journals.orgnih.gov
Active machine learning, a strategy that allows an algorithm to choose which experiments to perform next, is particularly promising. nih.govduke.edu This approach can significantly reduce the number of experiments needed to optimize a reaction, saving time and resources. duke.edubohrium.com By casting reaction prediction as a "translation" problem from reactants to products, neural sequence-to-sequence models can forecast the outcome of reactions even with novel combinations of starting materials, moving beyond the limitations of rule-based systems. youtube.comnih.gov This data-driven approach will accelerate the discovery of new and more efficient syntheses for 3-benzoyl-2-cyclohexen-1-one and its derivatives. researchgate.net
Table 2: Applications of AI/ML in Synthesizing Benzoyl Cyclohexenones
| Application | Description | Potential Impact |
|---|---|---|
| Reaction Prediction | Predicting the major product of a reaction given the reactants and conditions. youtube.com | Reduces reliance on trial-and-error experimentation. |
| Yield Optimization | Identifying the optimal set of reaction parameters (e.g., temperature, concentration) to maximize product yield. beilstein-journals.org | Increases process efficiency and cost-effectiveness. |
| Retrosynthesis Planning | Proposing a complete synthetic pathway from commercially available starting materials. engineering.org.cnnih.gov | Accelerates the design of synthetic routes for complex analogues. |
| Catalyst Discovery | Screening virtual libraries of potential catalysts to identify promising candidates for specific transformations. | Speeds up the development of novel catalytic systems. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new catalytic systems is crucial for improving the synthesis of benzoyl cyclohexenones. Research is moving beyond traditional acid and base catalysis to explore more sophisticated options that offer greater control over reactivity and selectivity. Organocatalysis, for instance, uses small organic molecules to catalyze reactions, such as the Michael addition, which is a key step in many cyclohexenone syntheses. nih.govresearchgate.netresearchgate.net Chiral primary amines derived from natural alkaloids can promote direct, intermolecular vinylogous Michael additions with high levels of diastereo- and enantioselectivity. nih.gov
Photoredox catalysis is another emerging area, using light to drive chemical reactions under mild conditions. nih.govnih.gov This approach, often combined with other catalytic methods like nickel catalysis, can enable novel C(sp²)–C(sp³) cross-coupling reactions, opening new avenues for synthesizing complex benzoyl cyclohexenone analogues. nih.gov The focus is on designing catalysts that are not only highly efficient and selective but also robust and capable of operating under mild, environmentally friendly conditions.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques
A deeper understanding of reaction mechanisms is essential for the rational design of improved synthetic methods. Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, allow chemists to observe the dynamics of photochemical and photophysical processes on femtosecond to picosecond timescales. annualreviews.orgkyoto-u.ac.jpbris.ac.uk These methods can be used to study the excited states of photocatalysts and the short-lived intermediates involved in photoredox-catalyzed syntheses of benzoyl cyclohexenones. nih.gov
By tracking the evolution of nuclear and electronic structures in real-time, researchers can gain unprecedented insight into the elementary steps of a reaction. tandfonline.com This knowledge of reaction coordinates and transition states helps in understanding why certain catalysts are more effective than others and can guide the design of new catalysts with enhanced performance. In situ monitoring techniques provide real-time data on the progress of a reaction, which is invaluable for optimization and control.
Design and Synthesis of Structurally Diverse Analogues for Targeted Chemical Transformations
The 3-benzoyl-2-cyclohexen-one scaffold is a versatile template for creating a wide array of structurally diverse analogues. Future research will focus on the targeted design and synthesis of these derivatives to explore their utility in various chemical transformations. The α,β-unsaturated ketone moiety is a key functional group that can participate in numerous reactions, including Michael additions and Diels-Alder cycloadditions. acs.org The reactivity of this group can be fine-tuned by introducing different substituents on either the cyclohexenone or the benzoyl ring. nih.gov
Creating libraries of these analogues is crucial for structure-activity relationship (SAR) studies, which correlate a molecule's structure with its chemical reactivity or biological activity. researchgate.nettandfonline.com For example, modifications can influence the electrophilicity of the enone system, affecting its reactivity as a Michael acceptor. researchgate.net These synthesized analogues can serve as building blocks for more complex molecules, including natural products and pharmacologically active compounds. nih.govresearchgate.net
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 3-benzoyl-2-cyclohexen-1-one, and how do they confirm structural integrity?
Answer:
To confirm the structural integrity of 3-benzoyl-2-cyclohexen-1-one, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy , and mass spectrometry (MS) .
- NMR : Analyze H and C spectra to identify proton environments (e.g., cyclohexenone ring protons at δ 5.5–6.5 ppm) and carbonyl groups (δ ~200 ppm for the ketone). Coupling patterns in H NMR can distinguish between substituents on the cyclohexenone ring .
- IR : Confirm the presence of the carbonyl (C=O) stretch (~1680–1750 cm) and benzoyl group (aromatic C-H stretches ~3000–3100 cm) .
- MS : Use high-resolution MS to verify the molecular ion peak (e.g., calculated molecular weight via : 138.2069 g/mol for analogous compounds) and fragmentation patterns .
Basic: How should researchers design experiments to evaluate the antimicrobial activity of 3-benzoyl-2-cyclohexen-1-one derivatives?
Answer:
A robust experimental design involves:
Comparative Assays : Test derivatives against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria, using standardized protocols like broth microdilution (CLSI guidelines). Compare results to structurally similar compounds (e.g., 3-methyl-2-cyclohexen-1-one in ) to assess substituent effects on activity .
Controls : Include positive controls (e.g., ampicillin) and solvent-only negative controls.
Dose-Response Analysis : Determine minimum inhibitory concentrations (MICs) and quantify cytotoxicity using mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
Basic: What safety protocols are critical when handling 3-benzoyl-2-cyclohexen-1-one in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles compliant with EN 166 or ANSI Z87.1 standards. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion. Dispose of waste via approved hazardous waste channels .
- Storage : Store in a cool, dry, ventilated area away from oxidizers. Label containers with GHS hazard pictograms (e.g., Acute Toxicity, Flammable) .
Advanced: How can computational methods predict the reactivity of 3-benzoyl-2-cyclohexen-1-one in nucleophilic addition reactions?
Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., the α,β-unsaturated ketone in cyclohexenone) .
- Reaction Pathway Analysis : Simulate transition states for nucleophilic attack (e.g., by amines or Grignard reagents) using thermodynamic data (e.g., enthalpy of reaction from ). Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via HPLC) .
Advanced: How can researchers resolve contradictions in reported biological activities of cyclohexenone derivatives?
Answer:
Systematic Variation : Synthesize derivatives with controlled substituent modifications (e.g., replacing benzoyl with acetyl groups) to isolate structure-activity relationships .
Statistical Meta-Analysis : Aggregate published data (e.g., MIC values from ) and apply multivariate regression to identify confounding variables (e.g., assay conditions, bacterial strains).
Reproducibility Studies : Replicate conflicting experiments under standardized conditions (e.g., fixed pH, temperature) to isolate methodological discrepancies .
Advanced: What strategies optimize the synthesis of 3-benzoyl-2-cyclohexen-1-one for high yield and purity?
Answer:
- Catalytic Optimization : Test Lewis acids (e.g., AlCl) for Friedel-Crafts acylation of cyclohexenone with benzoyl chloride. Monitor reaction efficiency via H NMR .
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions. Thermodynamic data (e.g., boiling points from ) guide solvent removal .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., from ethanol) to isolate high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
